2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a phenylpropanamide moiety. It is often studied for its interactions with biological receptors and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate acylating agent. One common method includes the use of N-phenylpropanamide as the acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-phenylpropanamide.
Reduction: Formation of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropylamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interactions with alpha1-adrenergic receptors and other G-protein-coupled receptors.
Medicine: Potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and psychiatric conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide involves its interaction with specific molecular targets, primarily alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses such as vasoconstriction and neurotransmitter release. The exact pathways involved include the activation or inhibition of G-protein-coupled receptor signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide is unique due to its specific substitution pattern on the piperazine ring and its combination with a phenylpropanamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(20(24)21-17-8-4-3-5-9-17)22-12-14-23(15-13-22)18-10-6-7-11-19(18)25-2/h3-11,16H,12-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFPEHFEYPMWOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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